molecular formula C10H9BrFNO3 B14906733 4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid

4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid

Cat. No.: B14906733
M. Wt: 290.09 g/mol
InChI Key: DIEXBFOMOSQQIG-UHFFFAOYSA-N
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Description

4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid is a chemical compound with the molecular formula C10H9BrFNO3 and a molecular weight of 290.09 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on a chroman ring, which is a benzopyran derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid involves several steps, typically starting with the formation of the chroman ring followed by the introduction of the amino, bromo, and fluoro groups. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of Substituents: The bromo and fluoro groups can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate the activity of enzymes, alter signal transduction pathways, or affect the stability and function of proteins .

Comparison with Similar Compounds

4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid can be compared with other similar compounds, such as:

    4-Amino-7-bromo-8-chlorochroman-4-carboxylic acid: Similar structure but with a chlorine substituent instead of fluorine.

    4-Amino-7-bromo-8-methylchroman-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

    4-Amino-7-bromo-8-hydroxychroman-4-carboxylic acid: Similar structure but with a hydroxyl group instead of fluorine

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9BrFNO3

Molecular Weight

290.09 g/mol

IUPAC Name

4-amino-7-bromo-8-fluoro-2,3-dihydrochromene-4-carboxylic acid

InChI

InChI=1S/C10H9BrFNO3/c11-6-2-1-5-8(7(6)12)16-4-3-10(5,13)9(14)15/h1-2H,3-4,13H2,(H,14,15)

InChI Key

DIEXBFOMOSQQIG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1(C(=O)O)N)C=CC(=C2F)Br

Origin of Product

United States

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